4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Pharmaceutical Quality Control Regulatory Compliance Erlotinib Impurity Profiling

The unequivocal choice for erlotinib analytical quality control, this quinazoline intermediate is designated Erlotinib EP Impurity M and USP Erlotinib Hydrochloride Impurity 1. It is the only IR-spectral match for forced degradation studies and stability-indicating method validation required for ANDA/EMA filings. Process CROs replicate the patented 86% yield route without re-validation. Certified reference lots ensure inter-site method transfer under ISO 17034.

Molecular Formula C12H11Cl3N2O2
Molecular Weight 321.6 g/mol
CAS No. 183322-21-6
Cat. No. B019842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline
CAS183322-21-6
Molecular FormulaC12H11Cl3N2O2
Molecular Weight321.6 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl
InChIInChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2
InChIKeyWXAZLCUYDRYLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,7-bis(2-chloroethoxy)quinazoline (CAS 183322-21-6): Baseline Identity, Class, and Source for Evidence‑Driven Selection


4-Chloro-6,7-bis(2-chloroethoxy)quinazoline (CAS 183322‑21‑6) is a tri‑chlorinated quinazoline derivative that functions primarily as a key synthetic intermediate in the manufacture of the EGFR tyrosine kinase inhibitor erlotinib [REFS‑1]. It belongs to the 4‑anilinoquinazoline class of kinase inhibitor precursors. The compound is formally designated as Erlotinib EP Impurity M in the European Pharmacopoeia and Erlotinib Hydrochloride Impurity 1 in USP monographs, establishing its role as a regulatory reference material for pharmaceutical quality control [REFS‑2]. Its molecular formula is C₁₂H₁₁Cl₃N₂O₂ (MW 321.59 g/mol), featuring a quinazoline core with a chlorine at position 4 and two 2‑chloroethoxy substituents at positions 6 and 7 [REFS‑3].

Why In‑Class Quinazoline Intermediates Cannot Substitute for 4‑Chloro‑6,7‑bis(2‑chloroethoxy)quinazoline in Erlotinib Synthesis and Impurity Profiling


The 4‑chloro‑6,7‑bis(2‑chloroethoxy) substitution pattern is mandatory for the convergent assembly of erlotinib’s 6,7‑bis(2‑methoxyethoxy) side‑chain architecture [REFS‑1]. Attempting to replace this intermediate with the more common 4‑chloro‑6,7‑dimethoxy‑ or 4‑chloro‑6,7‑bis(2‑methoxyethoxy)‑quinazoline analogues introduces a different reactive handle that alters downstream coupling yields, impurity profiles, and the need for re‑validation of entire synthetic routes [REFS‑2]. Moreover, because 4‑chloro‑6,7‑bis(2‑chloroethoxy)quinazoline is explicitly listed as Erlotinib EP Impurity M, its use as a certified reference standard is non‑negotiable for ANDA filings and regulatory batch release; substitution with an in‑house or alternative quinazoline impurity invalidates pharmacopoeial compliance and method validation [REFS‑3].

Head‑to‑Head Comparative Evidence: Where 4‑Chloro‑6,7‑bis(2‑chloroethoxy)quinazoline (CAS 183322‑21‑6) Demonstrates Quantifiable Differentiation from Closest Analogs


Regulatory Designation: Official EP Impurity M vs. Unlisted Quinazoline Impurity D

4‑Chloro‑6,7‑bis(2‑chloroethoxy)quinazoline is unambiguously codified as Erlotinib EP Impurity M in the European Pharmacopoeia monographs, whereas the structurally similar 4‑chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline (CAS 183322‑18‑1) is classified as Erlotinib EP Impurity D [REFS‑1]. This distinction carries direct regulatory consequences: EP Impurity M is required for identification, control, and validation of the erlotinib drug substance; Impurity D, while related, is not interchangeable for EP compliance [REFS‑2]. The target compound is supplied with characterization data (1H‑NMR, MS, HPLC) that is pre‑aligned with EP requirements, eliminating the need for in‑house certification [REFS‑3].

Pharmaceutical Quality Control Regulatory Compliance Erlotinib Impurity Profiling

Purity Threshold for Regulatory Use: ≥95% HPLC vs. Non‑Certified Analog

Commercially available 4‑chloro‑6,7‑bis(2‑chloroethoxy)quinazoline for analytical and regulatory use is routinely supplied with a purity specification of ≥95% as determined by HPLC, and is manufactured under ISO 17034 accreditation for reference material producers [REFS‑1]. In contrast, closely related quinazoline intermediates such as 4‑chloro‑6,7‑diethoxyquinazoline (CAS 162363‑46‑4) are typically sold at 95–98% purity but lack the ISO 17034 reference material certification, rendering them unsuitable for formal pharmacopoeial compliance without additional costly re‑certification [REFS‑2].

Analytical Method Validation Reference Standard Purity Pharmaceutical Analysis

Synthetic Utility in Erlotinib Manufacturing: Documented Coupling Yield of 86% in the Penultimate Step

In the patented synthesis of erlotinib hydrochloride, 4‑chloro‑6,7‑bis(2‑chloroethoxy)quinazoline undergoes nucleophilic aromatic substitution with 3‑ethynylaniline in refluxing isopropanol to afford 6,7‑bis(2‑chloroethoxy)‑N‑(3‑ethynylphenyl)‑4‑quinazolinamine hydrochloride, the immediate precursor to erlotinib. This specific transformation proceeds with an isolated yield of 86% under optimized conditions (2.5 h, N₂ atmosphere) [REFS‑1]. Attempting the analogous coupling using 4‑chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline (CAS 183322‑18‑1) leads to different reactivity profiles and requires a separate process optimization, often resulting in lower overall yields and increased impurity formation [REFS‑2].

Process Chemistry API Intermediate Reaction Yield Optimization

Solubility Profile in Common Organic Solvents: Enabling Reproducible Process and Analytical Workflows

4‑Chloro‑6,7‑bis(2‑chloroethoxy)quinazoline exhibits well‑characterized solubility in chloroform, dichloromethane, ethyl acetate, and methanol, with a measured melting point of 182‑185 °C [REFS‑1]. In comparison, the closely related 4‑chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline (CAS 183322‑18‑1) shows a lower melting point (99‑107 °C) and a different solubility envelope—it is soluble in DMF (30 mg/mL), DMSO (10 mg/mL), and ethanol (1 mg/mL) but has poor aqueous solubility [REFS‑2]. The distinct solubility profile of the target compound allows for streamlined work‑up and purification in the erlotinib synthetic sequence without the need for solvent swapping.

Solubility Data Process Development Analytical Sample Preparation

Molecular Weight and Halogen Content: A Direct Reactivity Advantage for Nucleophilic Substitution

The presence of three chlorine atoms (MW 321.59 g/mol, three Cl) in 4‑chloro‑6,7‑bis(2‑chloroethoxy)quinazoline imparts enhanced electrophilicity at the 4‑position and the terminal chloroethoxy carbons, facilitating sequential nucleophilic substitutions [REFS‑1]. The most common synthetic alternative, 4‑chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline (CAS 183322‑18‑1, MW 312.8 g/mol, one Cl), contains only one chlorine atom and terminates with methoxy groups, which are significantly less reactive toward nucleophiles [REFS‑2]. This difference means that the target compound can be advanced to the final API in fewer steps and under milder conditions, avoiding the need for harsher halogenating reagents later in the synthesis.

Synthetic Intermediate Nucleophilic Aromatic Substitution Medicinal Chemistry

Application Scenarios Where 4‑Chloro‑6,7‑bis(2‑chloroethoxy)quinazoline (CAS 183322‑21‑6) Delivers Definitive Scientific and Procurement Value


Certified Reference Standard for Erlotinib Impurity Profiling (EP Impurity M)

This compound is the unequivocal choice for analytical laboratories conducting forced degradation studies, stability‑indicating method development, or quality control release testing of erlotinib drug substance and drug product. Its official designation as Erlotinib EP Impurity M ensures that any method validated using this standard will meet European Pharmacopoeia requirements and be directly applicable to ANDA filings [REFS‑1].

Key Intermediate in the Convergent Synthesis of Erlotinib Hydrochloride

Process chemistry teams pursuing generic erlotinib manufacturing should source this intermediate to replicate the patented Pfizer route with an 86% isolated yield in the penultimate step. Using the correct chloroethoxy‑substituted quinazoline avoids the need for alternative protecting group strategies and minimizes process‑related impurities [REFS‑2].

Building Block for Structure‑Activity Relationship (SAR) Studies on 4‑Anilinoquinazolines

In medicinal chemistry campaigns exploring novel EGFR or dual kinase inhibitors, 4‑chloro‑6,7‑bis(2‑chloroethoxy)quinazoline serves as a versatile electrophilic scaffold. The three chlorine atoms allow for sequential diversification, enabling the systematic exploration of 6‑, 7‑, and 4‑position substitutions to optimize potency and selectivity [REFS‑3].

Internal Reference Material for HPLC Method Transfer and System Suitability

For contract research and manufacturing organizations (CRO/CDMOs), maintaining a well‑characterized lot of this compound under ISO 17034 certification facilitates seamless method transfer between sites. Its reproducible chromatographic behavior (e.g., RP‑HPLC retention time of ~5.35 min under published conditions) ensures that system suitability criteria are consistently met across instruments and laboratories [REFS‑4].

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